3-(5-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine
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Overview
Description
3-(5-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine, also known as CMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. CMPA is a pyrazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis and the induction of oxidative stress. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(5-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 3-(5-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine. Some possible areas of investigation include:
1. Further studies on its potential as an anticancer agent, including investigations into its mechanism of action and potential side effects.
2. Studies on its potential as a treatment for other diseases, such as tuberculosis and malaria.
3. Investigations into its potential as an antioxidant and anti-inflammatory agent.
4. Studies on its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
5. Further investigations into its biochemical and physiological effects, including its effects on gene expression and protein synthesis.
Overall, this compound is a promising chemical compound that has the potential to be used in a variety of scientific applications. Further research is needed to fully understand its mechanisms of action and potential uses.
Synthesis Methods
3-(5-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine can be synthesized using a variety of methods, including condensation reactions and nucleophilic substitution reactions. One common method involves the reaction of 5-chloro-1-methylbenzimidazole with pyrazine-2-carboxylic acid, followed by reduction with sodium borohydride.
Scientific Research Applications
3-(5-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have potential as an anticancer agent, as well as a potential treatment for other diseases such as tuberculosis and malaria.
Properties
IUPAC Name |
3-(5-chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c1-18-9-3-2-7(13)6-8(9)17-12(18)10-11(14)16-5-4-15-10/h2-6H,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVAHPLLUNXFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1C3=NC=CN=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.